4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-N-[4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PHENYL]BENZAMIDE
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Overview
Description
4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-N-[4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PHENYL]BENZAMIDE: is a complex organic compound known for its unique structural properties This compound is characterized by the presence of two isoindoline-1,3-dione groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-N-[4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of isoindoline-1,3-dione derivatives, which are then coupled with benzamide under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline-1,3-dione groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione groups to their corresponding amines.
Substitution: The benzamide core can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials and polymers with specialized properties .
Mechanism of Action
The mechanism of action of 4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-N-[4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The isoindoline-1,3-dione groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. This compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular functions .
Comparison with Similar Compounds
- 3-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-4-METHYLBENZOIC ACID
- (1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-ISOINDOL-2-YL)-ACETIC ACID
- 4-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)CYCLOHEXANECARBOXYLIC ACID
Uniqueness: The uniqueness of 4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)-N-[4-(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PHENYL]BENZAMIDE lies in its dual isoindoline-1,3-dione groups attached to a benzamide core, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O5/c33-25(17-9-13-19(14-10-17)31-26(34)21-5-1-2-6-22(21)27(31)35)30-18-11-15-20(16-12-18)32-28(36)23-7-3-4-8-24(23)29(32)37/h1-4,9-16,21-24H,5-8H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQPTLUYJJYSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N5C(=O)C6CC=CCC6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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